molecular formula C11H16N2O2 B13058655 Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate

Cat. No.: B13058655
M. Wt: 208.26 g/mol
InChI Key: HPLKZZNEIGEKQV-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring substituted at the 4-position with a dimethylamino group and an ethyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(pyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pyridine ring may also interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring substituted at the 3-position.

    Methyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-pyridin-4-ylacetate

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-5-7-12-8-6-9/h5-8,10H,4H2,1-3H3

InChI Key

HPLKZZNEIGEKQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=NC=C1)N(C)C

Origin of Product

United States

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